Bienvenue dans la boutique en ligne BenchChem!

MI-2-2

menin-MLL inhibitor fluorescence polarization assay structure-based drug design

MI-2-2 is a thienopyrimidine-based small molecule inhibitor that specifically disrupts the bivalent protein-protein interaction between menin and mixed lineage leukemia (MLL) fusion proteins ,. It binds menin with a dissociation constant (Kd) of 22 nM, as measured by isothermal titration calorimetry (ITC), and inhibits the menin-MLL interaction with an IC50 of 46 nM in a fluorescence polarization (FP) competitive binding assay ,.

Molecular Formula C17H20F3N5S2
Molecular Weight 415.5 g/mol
Cat. No. B609020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-2-2
SynonymsMI-2-2;  MI22;  MI 2 2
Molecular FormulaC17H20F3N5S2
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCC1(CN=C(S1)N2CCN(CC2)C3=C4C=C(SC4=NC=N3)CC(F)(F)F)C
InChIInChI=1S/C17H20F3N5S2/c1-16(2)9-21-15(27-16)25-5-3-24(4-6-25)13-12-7-11(8-17(18,19)20)26-14(12)23-10-22-13/h7,10H,3-6,8-9H2,1-2H3
InChIKeySFDROHXKTATJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MI-2-2: Potent Menin-MLL Interaction Inhibitor for MLL-Rearranged Leukemia Research


MI-2-2 is a thienopyrimidine-based small molecule inhibitor that specifically disrupts the bivalent protein-protein interaction between menin and mixed lineage leukemia (MLL) fusion proteins [1], . It binds menin with a dissociation constant (Kd) of 22 nM, as measured by isothermal titration calorimetry (ITC), and inhibits the menin-MLL interaction with an IC50 of 46 nM in a fluorescence polarization (FP) competitive binding assay [1], . Structurally, MI-2-2 was rationally designed based on the co-crystal structure of menin with its predecessor compound MI-2 (PDB: 4GQ3), providing a well-characterized chemical probe for studying menin-dependent oncogenic mechanisms in MLL-rearranged acute leukemias [1].

Why MI-2-2 Cannot Be Interchanged with MI-2, MI-463, or Other Menin-MLL Inhibitors Without Experimental Validation


Menin-MLL inhibitors exhibit steep structure-activity relationships. MI-2-2 (IC50 = 46 nM) represents a ~10-fold biochemical potency gain over its parent compound MI-2 (IC50 = 446 nM) through a single structural modification [1], [3]. Conversely, next-generation inhibitors such as MI-463 (IC50 = 15.3 nM) and MI-3454 (IC50 = 0.51 nM) achieve substantially greater potency via distinct chemotype optimizations [2], . Critically, MI-2-2 lacks the metabolic stability required for in vivo studies, whereas MI-463, MI-503, MI-3454, VTP50469, and revumenib have been explicitly optimized for oral bioavailability and demonstrate robust pharmacodynamic responses in animal models [2], [3], [4]. These differences in biochemical affinity, cellular potency, selectivity profile, and in vivo compatibility mean that each compound occupies a distinct experimental niche—substitution without re-validation risks confounded data interpretation.

Quantitative Differentiation Evidence: MI-2-2 vs. Closest Analogs for Informed Procurement


10-Fold Biochemical IC50 Improvement Over Parent Compound MI-2

MI-2-2 demonstrates a 9.7-fold improvement in biochemical inhibitory potency against the menin-MLL interaction compared to its direct predecessor MI-2 [1], [2]. Both compounds were evaluated under identical fluorescence polarization (FP) assay conditions using the MBM1 peptide fragment of MLL [1]. This potency gain was achieved through structure-guided substitution of the 6-propyl group in MI-2 with a 6-(2,2,2-trifluoroethyl) group in MI-2-2, resulting in enhanced hydrophobic contacts with the menin binding pocket as revealed by the co-crystal structure (PDB: 4GQ4) [1].

menin-MLL inhibitor fluorescence polarization assay structure-based drug design hit-to-lead optimization

Cellular Anti-Proliferative Potency in MLL-Rearranged Leukemia Lines: MI-2-2 vs. Later-Generation Inhibitors

In MV4-11 human leukemia cells harboring the MLL-AF4 translocation, MI-2-2 inhibits cell growth with a GI50 of 3 µM after 4-day treatment . In comparison, the advanced clinical-stage menin inhibitor revumenib (SNDX-5613) achieves an IC50 range of 10–20 nM in the same cell line , while MI-3454 demonstrates GI50 values of 7–27 nM across multiple MLL-rearranged lines including MV4-11 . Additionally, MI-463, the direct successor to MI-2-2, shows a GI50 of 0.23 µM in MLL-AF9-transformed bone marrow cells (BMCs) . While MI-2-2 is substantially more potent than MI-2 (GI50 ~5 µM) [1], its cellular potency is approximately 15–400-fold lower than that of later-generation inhibitors, positioning MI-2-2 as a foundational tool compound for in vitro mechanistic studies rather than a high-potency lead for translational applications [2].

MLL-rearranged leukemia MV4-11 GI50 anti-proliferative activity tool compound

Selectivity: MLL-Rearranged vs. Non-MLL Leukemia Cell Lines

MI-2-2 demonstrates pronounced selective anti-proliferative activity against MLL translocation-harboring leukemia cells versus non-MLL leukemia cells , . In a panel of four MLL-rearranged human leukemia cell lines (MV4-11, ML-2, MOLM-13, and KOPN-8), MI-2-2 at 6 µM inhibited oncogenic proliferation by >95% over 12-day cultures . In striking contrast, two non-MLL leukemia cell lines (Kasumi-1 and HAL-01) treated with up to 12 µM MI-2-2 exhibited ≤16% growth inhibition under the same conditions . The related compound MI-503 similarly shows pronounced growth suppression in MLL leukemia lines (GI50 = 250–570 nM) with minimal effect in non-MLL lines , confirming that menin-MLL inhibitor selectivity is a class property, though MI-2-2 provides the most extensively characterized selectivity profile at the cellular level among early-generation tool compounds .

MLL translocation Kasumi-1 HAL-01 cell proliferation inhibition on-target selectivity

Disruption of Bivalent Menin-MLL Interaction: MBM1 vs. MBM1+MBM2 Activity

A distinguishing feature of MI-2-2 is its ability to disrupt the full bivalent interaction between menin and MLL, which involves two distinct menin-binding motifs (MBM1 and MBM2) [1]. In competitive FP assays, MI-2-2 inhibits the MBM1-only interaction with an IC50 of 46 nM but requires an IC50 of 520 nM to disrupt the bivalent MLL fragment containing both MBM1 and MBM2 [1], . This 11.3-fold differential (520/46 nM) reflects the mechanistic challenge of displacing the high-avidity bivalent MLL binding to menin, which is the physiologically relevant interaction in MLL-rearranged leukemias [1]. Notably, MI-2-2 was specifically designed based on the menin-MI-2 co-crystal structure to address this bivalent interaction, whereas earlier compounds like MI-1 and MI-2 were characterized primarily against the MBM1 fragment alone [1].

bivalent protein-protein interaction MBM1 MBM2 menin binding motif MLL-fusion proteins

In Vivo Applicability: MI-2-2 vs. Orally Bioavailable Menin Inhibitors

MI-2-2 is not suitable for in vivo studies due to poor metabolic stability [1], [2]. In contrast, the next-generation menin inhibitors MI-463 and MI-503 were explicitly developed to overcome this limitation: MI-463 demonstrates oral bioavailability of 45% and achieves high plasma levels following oral dosing , while MI-503 is also orally bioavailable and provides substantial survival benefit in mouse models of MLL leukemia [3]. Furthermore, MI-3454 (IC50 = 0.51 nM) induces complete remission in MLL1-rearranged and NPM1-mutated leukemia mouse models as a single agent [4]. The clinical candidates revumenib (SNDX-5613, Ki = 0.15 nM) and VTP50469 (Ki = 104 pM) achieve even greater potency with established in vivo pharmacokinetic profiles , . The metabolic instability of MI-2-2 was a key driver for the development of these subsequent inhibitors, as acknowledged in the medicinal chemistry literature [1].

metabolic stability oral bioavailability in vivo efficacy pharmacokinetics tool compound limitation

Optimal Use Cases for MI-2-2 in Menin-MLL Research: Where This Tool Compound Fits Best


In Vitro Target Engagement and Menin-MLL Disruption Assays

MI-2-2 is ideally suited for cell-free biochemical assays requiring nanomolar-affinity disruption of the menin-MLL interaction. Its well-characterized Kd (22 nM, ITC) and IC50 (46 nM, FP) make it a reliable positive control for fluorescence polarization and TR-FRET-based competitive binding assays . It should be paired with the structurally matched inactive control MI-nc (negative control compound) to confirm assay specificity, as established in the original characterization studies [1].

Mechanistic Studies of MLL Fusion Protein-Dependent Oncogenic Transcription

For researchers investigating the transcriptional consequences of menin-MLL disruption, MI-2-2 provides a well-validated chemical probe. Treatment of MV4-11 cells with 6 µM MI-2-2 for 4 days downregulates Hoxa9 mRNA to 36% and Meis1 mRNA to 31% of DMSO control levels, providing quantifiable transcriptional benchmarks . This makes MI-2-2 suitable for RT-qPCR and RNA-seq studies aimed at mapping the MLL-fusion target gene network, especially when comparison with non-MLL control lines (e.g., Kasumi-1) is used to verify on-target effects [1].

Hematopoietic Differentiation Induction in MLL Leukemia Models

MI-2-2 is a validated tool for studying differentiation therapy approaches. In MV4-11 cells, 10-day treatment with 6 µM MI-2-2 increases the CD11b-positive differentiated population from 5% (DMSO control) to 41%, while simultaneously reducing the viability of the non-differentiated population from 81% to 63% within 2 days . This dual differentiation induction and selective killing phenotype makes MI-2-2 a valuable probe for flow cytometry-based differentiation assays in MLL-rearranged leukemia research.

Structure-Based Drug Design Reference and Computational Chemistry Benchmarking

The availability of the high-resolution co-crystal structure of MI-2-2 bound to menin (PDB: 4GQ4) makes this compound an important reference for computational chemistry workflows, including docking validation, molecular dynamics simulations, and pharmacophore model development . Researchers engaged in structure-based optimization of next-generation menin inhibitors can use MI-2-2 as a benchmark ligand, as it represents the foundational structure-guided optimization step from MI-2 that informed the subsequent development of MI-463, MI-503, and MI-3454 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MI-2-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.